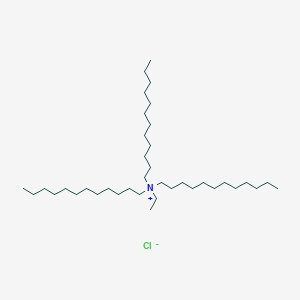
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Applications De Recherche Scientifique
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: It serves as an antiseptic and disinfectant in various medical formulations.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives due to its antimicrobial properties.
Mécanisme D'action
The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Didodecyl-N-ethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-ethyl-1-dodecanaminium iodide
- Didecyldimethylammonium chloride
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which enhances its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
138625-88-4 |
|---|---|
Formule moléculaire |
C38H80ClN |
Poids moléculaire |
586.5 g/mol |
Nom IUPAC |
tridodecyl(ethyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3;/h5-38H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GPZZEKXEDQVEPZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
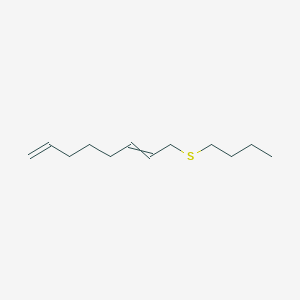
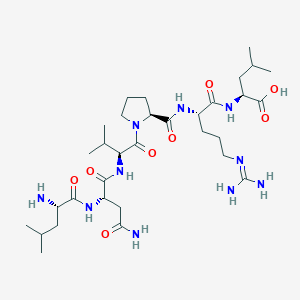
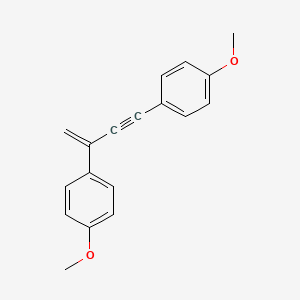
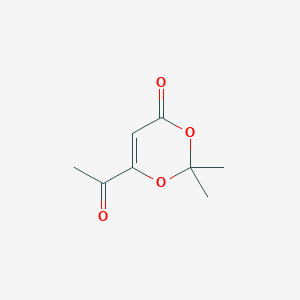

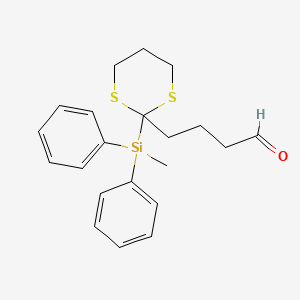
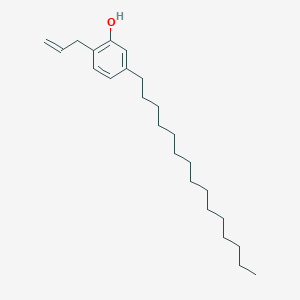
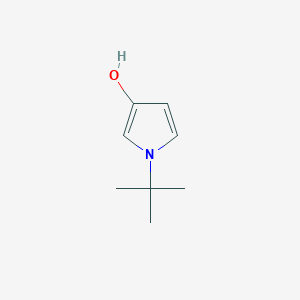
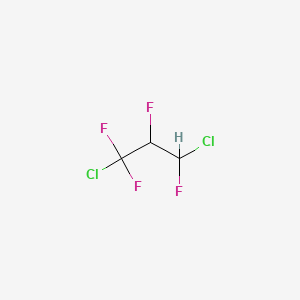
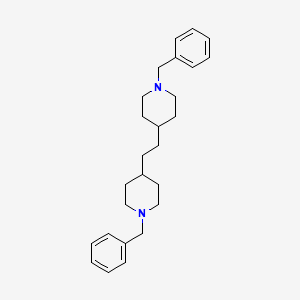

![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
